molecular formula C9H6ClN5OS B586386 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one CAS No. 125292-32-2

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one

Katalognummer: B586386
CAS-Nummer: 125292-32-2
Molekulargewicht: 267.691
InChI-SchlĂŒssel: UAPHNYZODWBPMU-UHFFFAOYSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one (CAS: 125292-32-2) is a heterocyclic compound with the molecular formula C₉H₆ClN₅OS and a molecular weight of 267.69 g/mol. Its structure features a benzothiadiazole core substituted with a chloro group at the 5-position, linked via an amino group to a 3,5-dihydro-4H-imidazol-4-one ring . It is provided as a neat solid with >95% HPLC purity and is stored at +4°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps, starting with the preparation of the benzothiadiazole ring. One common method involves the reaction of 5-chloro-2,1,3-benzothiadiazol-4-amine with appropriate reagents to introduce the imidazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and catalysts like palladium for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Vergleich Mit Àhnlichen Verbindungen

A detailed comparison with structurally or functionally related imidazolone derivatives is provided below, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C) Purity/Storage
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one C₉H₆ClN₅OS 267.69 5-Cl, benzothiadiazole-amino linker Not reported >95% (HPLC), +4°C
3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one (7f) C₁₈H₁₅BrN₂OS 399.29 4-Br, methylthio, benzylidene 218–220 Not reported
Tizanidine hydrochloride C₉H₉Cl₂N₅S 290.17 5-Cl, hydrochloride salt Not reported Pharmaceutical grade
(5Z)-2-Amino-5-(3,5-dibromo-4-hydroxybenzylidene)-1-methyl-1,5-dihydro-4H-imidazol-4-one C₁₁H₉Br₂N₃O₂ 382.02 3,5-diBr, 4-OH, benzylidene Not reported Not reported

Key Comparisons

In contrast, bromine in compound 7f increases steric bulk and may alter binding kinetics . The hydroxybenzylidene group in the dibromo derivative () introduces hydrogen-bonding capacity, which could enhance solubility but reduce membrane permeability compared to the target compound .

Synthesis and Yield Compound 7f was synthesized in 92% yield via condensation reactions, highlighting efficient methodologies for imidazolone derivatives . Tizanidine hydrochloride’s synthesis involves salt formation, improving bioavailability for clinical use .

Pharmacological and Regulatory Profiles The target compound is research-grade, focusing on neurotransmission and CNS disorders, whereas Tizanidine hydrochloride is an approved muscle relaxant .

Research Findings and Implications

  • Structural Insights : X-ray crystallography data for Tizanidine () confirms planar geometry in the benzothiadiazole-imidazolone system, a feature likely shared by the target compound .
  • Solubility and Stability : The hydrochloride form of Tizanidine enhances water solubility, a modification absent in the target compound, which may limit its pharmacokinetic profile .
  • Thermal Stability : Compound 7f’s higher melting point (218–220°C) suggests greater crystalline stability compared to the target compound, though this requires experimental validation .

Biologische AktivitÀt

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one, commonly referred to as a derivative of benzothiadiazole, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to tizanidine, a centrally acting muscle relaxant. Its biological activity encompasses a range of effects, including anti-inflammatory and neuroprotective properties.

  • Molecular Formula : C9_9H6_6ClN5_5OS
  • Molecular Weight : 267.69 g/mol
  • CAS Number : 125292-32-2
  • SMILES Notation : Clc1ccc2nsnc2c1NC3=NCC(=O)N3

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential inhibition of specific protein-protein interactions. Research indicates that compounds in this class can modulate adrenergic receptors and exhibit effects on neurotransmission pathways relevant to conditions such as anxiety and muscle spasticity.

Antitumor Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, derivatives similar to this compound were shown to inhibit the metabolic activity of A549 lung adenocarcinoma cells with a CC50_{50} value of 3.6 ÎŒM, demonstrating selectivity over non-cancerous cells . The mechanism appears to involve cell cycle arrest at the G2/M phase without inducing apoptosis .

Neuroprotective Effects

The compound's structural similarities to tizanidine suggest potential neuroprotective effects. Tizanidine is known for its ability to alleviate muscle spasms and has been investigated for its off-label use in treating migraine headaches and as an anticonvulsant . The benzothiadiazole moiety may contribute to these effects by modulating adrenergic signaling pathways.

Inhibition of Protein Interactions

Research has indicated that benzothiadiazole derivatives can inhibit protein-protein interactions (PPIs), particularly those involving STAT3, a transcription factor implicated in cancer progression. One study reported an IC50_{50} value of 15.8 ”M for a related compound against STAT3 . This suggests that the compound could potentially interfere with oncogenic signaling pathways.

Case Studies and Research Findings

StudyFindings
Antitumor Activity (A549 Cells) CC50_{50} = 3.6 ÎŒM; Selectivity Index (SI) = 17.3 over VA13 fibroblasts
Neuroprotective Study Demonstrated efficacy in reducing muscle spasticity; potential applications in migraine treatment
STAT3 Inhibition IC50_{50} = 15.8 ”M; significant interaction with cysteine residues around the SH2 domain

Safety and Toxicology

In vivo studies have shown that related compounds do not exhibit acute toxic effects at concentrations up to 20 mg/kg when administered to mice over a 72-hour period . This safety profile is crucial for further development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions between 5-chloro-2,1,3-benzothiadiazol-4-amine and 3,5-dihydro-4H-imidazol-4-one derivatives. Key steps include optimizing solvent systems (e.g., ethanol or DMF) and reaction temperatures (70–100°C) to enhance yield. Characterization via HPLC (>95% purity) and mass spectrometry (MW 267.69) is critical .
  • Experimental Design : Use reflux conditions under inert gas (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC or LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Purity : HPLC with UV detection (λ = 254 nm) is standard. Ensure retention time matches reference standards .
  • Structural Confirmation : X-ray crystallography (e.g., triclinic crystal system, space group P1) provides unambiguous proof. Compare unit cell parameters (a = 7.6927 Å, b = 10.8558 Å, c = 12.9969 Å) with published data .
    • Data Analysis : Use software like SHELX for crystallographic refinement (R factor < 0.05) .

Q. What analytical techniques are suitable for studying its stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies at 4°C, 25°C, and 40°C. Monitor degradation via:

  • Thermogravimetric Analysis (TGA) to assess thermal decomposition.
  • LC-MS to identify degradation products (e.g., benzothiadiazole cleavage) .

Advanced Research Questions

Q. How to design in vivo experiments to evaluate its potential neuropharmacological activity (e.g., adrenergic receptor modulation)?

  • Methodology :

  • Animal Models : Use murine models (e.g., C57BL/6 mice) for depression or Parkinson’s disease. Administer doses (1–10 mg/kg) intraperitoneally.
  • Endpoints : Measure locomotor activity (open-field test) and neurotransmitter levels (HPLC-MS/MS) .
    • Data Contradiction : If behavioral results conflict with receptor binding assays, validate target engagement using radioligand displacement studies (e.g., [ÂłH]-clonidine for α₂-adrenergic receptors) .

Q. How to resolve discrepancies in reported biological activities across studies?

  • Methodology :

  • Structural Analog Comparison : Compare activity profiles of analogs like tizanidine hydrochloride (CAS 64461-82-1) to identify structure-activity relationships (SAR) .
  • Replicate Studies : Use standardized protocols (e.g., NIH guidelines) for in vitro assays (IC₅₀ determinations) to minimize variability .

Q. What strategies can elucidate its environmental fate and ecotoxicological impacts?

  • Methodology :

  • Environmental Partitioning : Measure logP (experimental vs. computational) to predict bioaccumulation. Use OECD 117 HPLC methods .
  • Biotic Transformation : Expose aquatic organisms (e.g., Daphnia magna) to sublethal doses and analyze metabolites via high-resolution mass spectrometry (HRMS) .

Q. How to optimize computational models for predicting its pharmacokinetic properties?

  • Methodology :

  • Molecular Docking : Use crystal structure data (V = 1057.69 ų) to model interactions with CYP450 enzymes.
  • ADME Prediction : Apply QSPR models (e.g., SwissADME) with descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .

Q. What experimental approaches can validate its anti-inflammatory mechanism in complex biological systems?

  • Methodology :

  • Cytokine Profiling : Treat LPS-stimulated macrophages and quantify TNF-α/IL-6 via ELISA.
  • Pathway Inhibition : Use siRNA knockdown of NF-ÎșB or MAPK pathways to confirm target specificity .

Q. Methodological Considerations for Data Contradictions

Q. How to address conflicting crystallographic data between synthetic batches?

  • Methodology :

  • Batch Comparison : Analyze multiple batches via PXRD to detect polymorphic variations.
  • Refinement Protocols : Ensure consistent data collection parameters (e.g., radiation source: sealed tube; φ and ω scans) .

Q. What statistical methods are appropriate for analyzing dose-response variability in preclinical studies?

  • Methodology :
  • Randomized Block Design : Assign treatments using split-plot designs (e.g., four replicates with five plants/group) to control for confounding variables .
  • Multivariate Analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups (p < 0.05) .

Q. Safety and Handling

Q. What protocols are critical for safe laboratory handling of this compound?

  • Methodology :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Waste Disposal : Neutralize acidic/basic degradation products before disposal. Refer to SDS guidelines (e.g., acute oral toxicity H302) .

Eigenschaften

IUPAC Name

2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5OS/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9/h1-2H,3H2,(H2,11,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPHNYZODWBPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=N1)NC2=C(C=CC3=NSN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125292-32-2
Record name 2-((5-Chloro-2,1,3-benzothiadiazol-4-yl)amino)-3,5-dihydro-4H-imidazol-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2GEH2E9MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiazdiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.